N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a furan ring substituted with a 3,4-dichlorophenyl group and a hydrazide moiety linked to a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves multiple steps, including the formation of the furan ring, chlorination, and subsequent coupling with the hydrazide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring and the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction can produce hydrazide derivatives with altered oxidation states.
Scientific Research Applications
N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications, including:
Chemistry: The compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules.
Biology: Research explores its interactions with biological systems, including potential antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.
Industry: Its unique chemical properties make it useful in various industrial applications, including material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and hydrazide-containing molecules, such as:
- 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid
- 2-(3-Methylphenyl)hydrazinecarboxamide
- N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide stands out due to its specific substitution pattern and the combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H17Cl2N3O2 |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C20H17Cl2N3O2/c1-13-3-2-4-15(9-13)23-12-20(26)25-24-11-16-6-8-19(27-16)14-5-7-17(21)18(22)10-14/h2-11,23H,12H2,1H3,(H,25,26)/b24-11+ |
InChI Key |
HGYNPGCTZGASAE-BHGWPJFGSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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